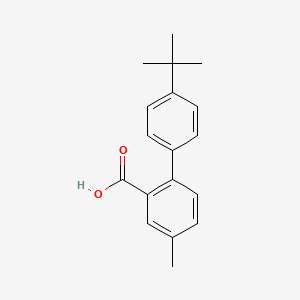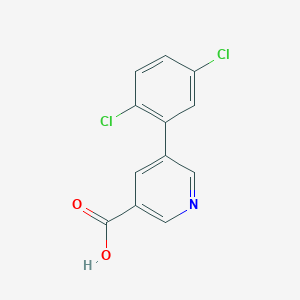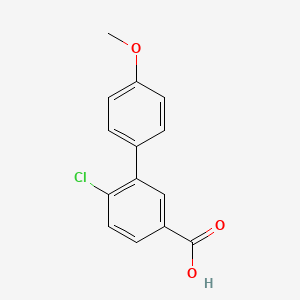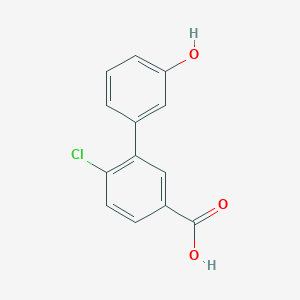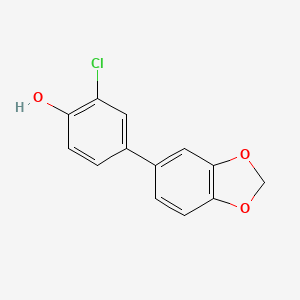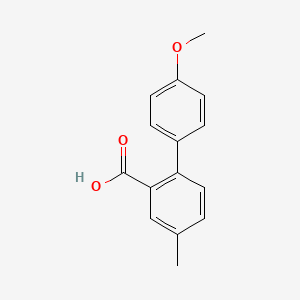
2-Chloro-4-(3-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-methoxyphenyl)phenol, 95% is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 121-123°C, and a boiling point of 286°C. This compound is soluble in water and ethanol, making it an ideal choice for a variety of laboratory experiments. It is also widely available in a variety of concentrations, including 95%, which is the most commonly used concentration.
作用機序
The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to interact with certain enzymes in the human body, which can affect the body’s metabolism and other biochemical processes. It is also thought to interact with certain receptors in the body, which can affect the body’s response to certain drugs and medications.
Biochemical and Physiological Effects
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can affect the body’s metabolism and other biochemical processes. It has also been shown to have an inhibitory effect on certain receptors, which can affect the body’s response to certain drugs and medications.
実験室実験の利点と制限
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its availability in a variety of concentrations, including 95%, which is the most commonly used concentration. Another advantage is its solubility in water and ethanol, which makes it an ideal choice for a variety of laboratory experiments. However, it is important to note that this compound is highly flammable and can be hazardous if not handled properly.
将来の方向性
There are several potential future directions for research involving 2-Chloro-4-(3-methoxyphenyl)phenol, 95%. One potential direction is to investigate the effects of this compound on the environment. This could include studying its effects on organisms, ecosystems, and the environment as a whole. Another potential direction is to investigate its potential therapeutic applications. This could include studying its effects on certain diseases and conditions, as well as its potential use as a drug or medication. Finally, another potential direction is to investigate its potential as a diagnostic tool. This could include studying its potential as an imaging agent or a biomarker.
合成法
2-Chloro-4-(3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reagent or an acylation reaction. The Grignard reagent is a reagent that is composed of magnesium and an alkyl or aryl halide, and it is used to form an alkane or an aryl halide. The acylation reaction is a reaction between an acid and an alcohol, and it is used to form an ester. Both of these methods can be used to synthesize 2-Chloro-4-(3-methoxyphenyl)phenol, 95%.
科学的研究の応用
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It has been used in studies to investigate the properties and reactivity of organic compounds, as well as in studies to investigate the effects of various drugs and medications on the human body. It has also been used in studies to investigate the effects of environmental pollutants on organisms and ecosystems.
特性
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSUCWTIUCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653514 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenyl)phenol | |
CAS RN |
1175645-65-4 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

